molecular formula C11H11N3O7 B2688866 4-(Morpholin-4-yl)-3,5-dinitrobenzoic acid CAS No. 204634-81-1

4-(Morpholin-4-yl)-3,5-dinitrobenzoic acid

Cat. No.: B2688866
CAS No.: 204634-81-1
M. Wt: 297.223
InChI Key: ALPZXIQZJZRDFI-UHFFFAOYSA-N
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Description

Contextualization of the Dinitrobenzoic Acid Framework in Contemporary Organic Synthesis

The dinitrobenzoic acid framework is a cornerstone in the field of organic synthesis, valued for its reactivity and utility as a building block for more complex molecules. The presence of two nitro groups on the benzene (B151609) ring significantly influences the electronic properties of the molecule. These electron-withdrawing groups render the aromatic ring electron-deficient, which has several important consequences for its chemical behavior.

One of the most notable features of the dinitrobenzoic acid scaffold is its increased acidity compared to benzoic acid itself. The strong electron-withdrawing nature of the nitro groups stabilizes the carboxylate anion formed upon deprotonation, making the carboxylic acid proton more readily ionizable. For instance, the pKa of 3,5-dinitrobenzoic acid is 2.82, which is significantly lower than that of benzoic acid (pKa = 4.20). wikipedia.orgnih.gov This enhanced acidity is a key characteristic that can be exploited in various chemical transformations and molecular interactions.

Furthermore, the dinitroaromatic system is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the ring facilitates the attack of nucleophiles, allowing for the displacement of suitable leaving groups, such as halogens, from the aromatic core. This reactivity provides a powerful tool for the introduction of a wide range of functional groups onto the benzene ring, enabling the synthesis of a diverse array of derivatives.

The dinitrobenzoic acid framework also serves as a valuable tool in analytical chemistry. For example, 3,5-dinitrobenzoic acid is used as a derivatizing agent to identify alcohols and amines. wikipedia.org The reaction of 3,5-dinitrobenzoic acid with these functional groups yields crystalline esters or amides with sharp and well-defined melting points, facilitating their identification and characterization.

Table 1: Physicochemical Properties of 3,5-Dinitrobenzoic Acid

PropertyValue
Molecular FormulaC₇H₄N₂O₆
Molar Mass212.12 g/mol nih.gov
Melting Point205-207 °C wikipedia.org
pKa2.82 wikipedia.org
AppearanceYellowish solid wikipedia.org

Significance of Morpholine (B109124) Derivatives in Molecular Design and Advanced Chemical Applications

Morpholine is a six-membered heterocyclic organic compound containing both an amine and an ether functional group. This unique structural feature imparts a range of desirable physicochemical properties to molecules that incorporate it, making it a "privileged scaffold" in medicinal chemistry and materials science. The presence of the ether oxygen can improve the aqueous solubility and metabolic stability of a compound, while the secondary amine provides a point for further functionalization and can participate in crucial hydrogen bonding interactions with biological targets.

The versatility of the morpholine ring has led to its incorporation into a vast number of bioactive molecules with a wide spectrum of pharmacological activities. These include anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) active agents. researchgate.net The ability of the morpholine moiety to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate has made it an attractive building block for medicinal chemists.

Beyond its role in medicinal chemistry, morpholine and its derivatives are also utilized in various industrial applications. They serve as corrosion inhibitors, catalysts, and intermediates in the synthesis of agrochemicals and dyes. The commercial availability and relatively low cost of morpholine further contribute to its widespread use in chemical synthesis.

Rationale for Comprehensive Academic Investigation of 4-(Morpholin-4-yl)-3,5-dinitrobenzoic acid

The rationale for a detailed academic investigation of this compound is rooted in the synergistic potential of its constituent parts. The combination of the electron-deficient dinitrobenzoic acid core with the functionally rich morpholine ring is expected to yield a molecule with unique chemical and potentially biological properties.

The synthesis of this compound would likely proceed through a nucleophilic aromatic substitution reaction, where the secondary amine of morpholine displaces a suitable leaving group, such as a halogen, from the 4-position of a 3,5-dinitrobenzoic acid derivative. A plausible precursor for this synthesis is 4-chloro-3,5-dinitrobenzoic acid. nih.gov The successful synthesis and characterization of the target compound would provide valuable insights into the reactivity of dinitroaromatic systems and the nucleophilicity of morpholine.

From a medicinal chemistry perspective, the resulting molecule could exhibit interesting biological activities. The dinitroaromatic moiety is a known pharmacophore in certain classes of antimicrobial and anticancer agents, while the morpholine ring is a well-established component of many successful drugs. The combination of these two motifs in a single molecule could lead to novel compounds with enhanced or unique therapeutic properties. A thorough investigation of its biological activity could therefore uncover new avenues for drug discovery.

Furthermore, the study of the physicochemical properties of this compound, such as its acidity, solubility, and spectroscopic characteristics, would contribute to a deeper understanding of structure-property relationships in this class of compounds. This fundamental knowledge is crucial for the rational design of new molecules with tailored properties for specific applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-morpholin-4-yl-3,5-dinitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O7/c15-11(16)7-5-8(13(17)18)10(9(6-7)14(19)20)12-1-3-21-4-2-12/h5-6H,1-4H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALPZXIQZJZRDFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2[N+](=O)[O-])C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Mechanistic Investigations

Historical Development of Synthetic Approaches to Analogous Dinitrobenzoic Acids

The synthesis of dinitrobenzoic acids has been a subject of chemical investigation for over a century, primarily driven by their utility as intermediates and derivatizing agents. Historically, the preparation of the parent compound, 3,5-dinitrobenzoic acid, has been well-established through the direct nitration of benzoic acid. orgsyn.orgwikipedia.orgchemicalbook.com This reaction typically employs a mixture of concentrated sulfuric acid and fuming nitric acid to introduce the two nitro groups onto the aromatic ring. orgsyn.orggoogle.com The carboxyl group of benzoic acid is a meta-directing deactivator, which favors the formation of the 3,5-disubstituted product. google.com

Early methods focused on achieving high yields and purity through careful control of reaction conditions, such as temperature and reaction time. orgsyn.org Variations of this fundamental approach include the nitration of 3-nitrobenzoic acid, which can yield the 3,5-dinitro product with high efficiency, reported at approximately 98%. wikipedia.org Other historical routes have included the oxidation of 3,5-dinitrotoluene. orgsyn.org The synthesis of other isomers, such as 2,5-dinitrobenzoic acid and 3,4-dinitrobenzoic acid, has also been explored, generally requiring different starting materials and synthetic strategies, like the nitration of o-nitrobenzoic acid or the selective oxidation of dinitrotoluene mixtures. orgsyn.orggoogle.com These foundational synthetic methodologies for dinitrobenzoic acids provide the essential precursors required for the synthesis of more complex derivatives like 4-(morpholin-4-yl)-3,5-dinitrobenzoic acid.

Targeted Synthetic Strategies for this compound

The synthesis of the title compound requires the introduction of a morpholine (B109124) substituent at the C-4 position of the 3,5-dinitrobenzoic acid scaffold. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction on a precursor that has a suitable leaving group at the target position.

The key to synthesizing this compound is the preparation of a precursor with a leaving group at the C-4 position, ortho and para to the two electron-withdrawing nitro groups. A common precursor for such a reaction is a 4-halo-3,5-dinitrobenzoic acid derivative, such as methyl 2,4-dichloro-3,5-dinitrobenzoate. researchgate.net The synthesis of this precursor itself involves multiple steps, starting from a dichlorobenzoic acid which is then nitrated. researchgate.net The strong electron-withdrawing nature of the two nitro groups and the carboxyl group activates the halogen at the C-4 position (and C-2) for nucleophilic attack. The regioselectivity of the subsequent substitution is dictated by the electronic activation provided by these groups.

The introduction of the morpholine ring is accomplished via a Nucleophilic Aromatic Substitution (SNAr) reaction. researchgate.net This class of reaction is characteristic of aromatic rings bearing strong electron-withdrawing groups, such as nitro groups, which stabilize the negatively charged intermediate. nih.gov The mechanism proceeds in two main steps:

Addition Step: The nucleophile (morpholine) attacks the electron-deficient carbon atom bearing the leaving group (e.g., a halogen). This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govresearchgate.net

Elimination Step: The leaving group departs, and the aromaticity of the ring is restored, yielding the final substituted product. researchgate.net

In the context of a precursor like methyl 4-chloro-3,5-dinitrobenzoate, the nitrogen atom of morpholine acts as the nucleophile, attacking the C-4 position. The presence of nitro groups at C-3 and C-5 is crucial as they delocalize the negative charge of the Meisenheimer complex, thereby lowering the activation energy of the reaction. researchgate.netrsc.org Subsequent hydrolysis of the ester group, if present in the precursor, would yield the final carboxylic acid.

Optimization of Reaction Conditions and Yield Enhancement Protocols

Optimizing the reaction conditions for the SNAr step is critical for maximizing the yield and purity of this compound. Several factors influence the reaction's efficiency.

ParameterConditionRationale
Solvent Aprotic polar solvents (e.g., DMF, DMSO, Acetonitrile) or alcohols (e.g., Methanol)These solvents can solvate the intermediate complex and reactants effectively. The choice of solvent can significantly impact reaction rates. researchgate.netresearchgate.net
Temperature Elevated temperatures (e.g., reflux)Often required to overcome the activation energy barrier of the reaction, but must be controlled to prevent side reactions. researchgate.netresearchgate.net
Base/Catalyst Excess morpholine or a non-nucleophilic baseMorpholine can act as both the nucleophile and the base to neutralize the acid (e.g., HCl) formed. An external base can also be used. nih.gov In some syntheses, catalysts like molecular iodine or various Lewis acids are used to improve yields and reaction times, though their applicability here depends on the specific precursor. researchgate.net
Reactant Concentration Pseudo-first-order conditions (large excess of morpholine)Using a significant excess of the amine can drive the reaction to completion and simplify the kinetics for study. researchgate.net

Systematic studies involving the screening of different solvents, catalysts, and temperature profiles are typically employed to identify the optimal conditions for a specific substrate. researchgate.netresearchgate.net For instance, a study on a similar system found ethanol (B145695) to be an effective solvent when using molecular iodine as a catalyst under reflux conditions. researchgate.net

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Analyses

The mechanism of SNAr reactions involving cyclic amines like morpholine has been investigated through kinetic and spectroscopic studies. Kinetic runs are often performed under pseudo-first-order conditions, with a large excess of the amine, and the reaction progress is monitored spectrophotometrically by observing the formation of the product at a specific wavelength. researchgate.net

A kinetic study on the reaction of methyl 2,4-dichloro-3,5-dinitrobenzoate with morpholine in different solvents (methanol and benzene) demonstrated that the reaction follows second-order kinetics. researchgate.net The rate constants and thermodynamic parameters (activation energy, enthalpy, and entropy of activation) were determined. Such studies reveal that the reaction rate is highly dependent on the nature of the amine and the solvent. researchgate.net

The proposed mechanism is generally a two-step process involving the formation of the Meisenheimer intermediate. researchgate.net However, depending on the specific reactants and conditions, the mechanism can exist on a continuum between a stepwise pathway (with a distinct intermediate) and a concerted pathway (where bond formation and bond breaking occur simultaneously). nih.govnih.gov Computational studies using density functional theory (DFT) can further elucidate the transition state structures and energy profiles, helping to distinguish between these mechanistic possibilities. researchgate.netrsc.org Spectroscopic methods like NMR and IR are used to confirm the structure of the final product, for example, by identifying the signals corresponding to the morpholine protons and the aromatic proton. researchgate.net

Green Chemistry Principles and Sustainable Synthetic Routes

Traditional methods for synthesizing dinitrobenzoic acids and their derivatives often involve harsh reagents like fuming nitric and sulfuric acids, high temperatures, and organic solvents, which raise environmental and safety concerns. hansshodhsudha.comresearchgate.net Modern synthetic chemistry is increasingly focused on incorporating green chemistry principles to mitigate these issues.

Potential green approaches applicable to the synthesis of this compound and its precursors include:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields by providing efficient and uniform heating. researchgate.netmdpi.com A microwave-assisted method has been reported for the derivatization of alcohols with 3,5-dinitrobenzoic acid, demonstrating the potential of this technology in related syntheses. hansshodhsudha.comresearchgate.net

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or ionic liquids is a key principle of green chemistry. mdpi.comresearchgate.net

Solvent-Free Reactions: Performing reactions under solvent-free conditions, for instance by grinding the reactants together (mechanochemistry), can eliminate solvent waste entirely. researchgate.net

Biosynthesis: While not yet developed for this specific compound, biosynthetic routes using engineered microorganisms are being explored for the production of aminobenzoic acid derivatives from simple carbon sources like glucose, representing a long-term sustainable alternative to petroleum-based chemical synthesis. mdpi.com

Adopting these principles can lead to more sustainable and efficient synthetic routes for complex aromatic compounds. nih.govejcmpr.com

Advanced Structural Characterization and Solid State Chemistry

Single-Crystal X-ray Diffraction Studies of 4-(Morpholin-4-yl)-3,5-dinitrobenzoic acid

Single-crystal X-ray diffraction (SCXRD) provides definitive, high-resolution information regarding the three-dimensional arrangement of atoms and molecules within a crystal lattice. While a dedicated SCXRD study for this compound is not extensively reported, its molecular and supramolecular features can be inferred from analyses of closely related structures, such as other dinitrobenzoate derivatives and morpholine-substituted aromatic compounds.

The molecular structure of this compound is characterized by three key components: the dinitro-substituted benzene (B151609) ring, the carboxylic acid group, and the morpholine (B109124) ring.

Benzene Ring and Substituents: The central benzene ring is expected to be nearly planar. The two nitro groups and the carboxylic acid group attached to it create a highly electron-deficient aromatic system. Due to steric hindrance, the nitro groups are typically twisted slightly out of the plane of the benzene ring. The carboxylic acid group's orientation is also a key conformational feature.

Morpholine Ring Conformation: In crystal structures of related compounds, morpholine rings consistently adopt a stable chair conformation. nih.gov This conformation minimizes torsional strain within the six-membered ring.

Inter-ring Dihedral Angles: The spatial orientation between the morpholine ring and the benzene ring is a critical conformational parameter. In a similar structure, (Morpholin-4-yl)[2-(morpholin-4-yl)-3,5-dinitrophenyl]methanone, the benzene ring forms dihedral angles of 55.94 (7)° and 63.19 (7)° with the planes of the two morpholine rings, indicating a significant non-planar arrangement. nih.gov A similar twisted conformation is anticipated for the title compound to minimize steric clash between the rings.

Supramolecular synthons are robust and predictable patterns of intermolecular interactions that act as the building blocks of crystal structures. The functional groups within this compound allow for the formation of several well-established synthons.

The most prominent and expected synthon is the carboxylic acid homodimer , formed through a pair of O-H···O hydrogen bonds between two molecules. This interaction is one of the most reliable in crystal engineering and typically forms a characteristic R²₂(8) graph set motif. Studies on the parent compound, 3,5-dinitrobenzoic acid, and its co-crystals frequently show the presence of this dimer. nih.govresearchgate.net Beyond this primary synthon, weaker interactions involving the nitro groups and the morpholine ring guide the assembly of these dimers into a three-dimensional architecture.

O-H···O Interactions: The strongest hydrogen bond is the classic interaction between the carboxylic acid hydroxyl group (donor) and the carbonyl oxygen (acceptor) of a neighboring molecule, leading to the formation of the aforementioned R²₂(8) dimer. researchgate.net

C-H···O Interactions: A network of weaker C-H···O hydrogen bonds is also expected to play a significant role in stabilizing the crystal lattice. The aromatic C-H groups and the aliphatic C-H groups of the morpholine ring can act as donors, while the oxygen atoms of the nitro groups, the carboxylic acid, and the morpholine ring can all serve as acceptors. These interactions help to link the primary carboxylic acid dimers into more complex sheets or three-dimensional frameworks.

Table 1: Potential Hydrogen Bonding Interactions in this compound

Donor (D)Acceptor (A)Interaction TypeExpected Role
O-H (Carboxyl)O=C (Carboxyl)StrongForms primary R²₂(8) homodimer synthon
C-H (Aromatic)O (Nitro)WeakLinks dimers, stabilizes packing
C-H (Aromatic)O (Carboxyl)WeakContributes to lattice stability
C-H (Morpholine)O (Nitro)WeakCross-links molecules in 3D
C-H (Morpholine)O (Carboxyl)WeakEnhances packing efficiency
C-H (Morpholine)O (Morpholine)WeakProvides additional stabilization

The electron-deficient nature of the dinitrophenyl ring strongly promotes π-π stacking interactions. In many crystal structures of nitroaromatic compounds, these rings arrange in parallel or offset parallel orientations to maximize electrostatic attraction between the electron-poor π-system of one ring and the electron-rich nitro group region of another. In co-crystals of 3,5-dinitrobenzoic acid, π-π interactions with minimum ring-centroid separations around 3.6 Å have been observed, confirming their importance in the crystal packing. nih.gov These interactions would likely contribute significantly to the formation of stacked columnar or layered structures in the crystal of the title compound.

Polymorphism and Pseudopolymorphism Investigations

Polymorphism is the ability of a compound to exist in more than one crystalline form, while pseudopolymorphism refers to the formation of different crystal structures due to the inclusion of solvent molecules (solvates or hydrates). Both phenomena can have profound impacts on a material's properties.

Co-crystallization and Salt Formation Strategies for Advanced Materials Design

Co-crystallization and salt formation are powerful crystal engineering strategies used to modify the physicochemical properties of a target molecule without altering its covalent structure. The molecular structure of this compound makes it an excellent candidate for these strategies.

Co-crystal Formation: The carboxylic acid group is a robust hydrogen bond donor that can form reliable supramolecular heterosynthons with complementary functional groups, such as amides or pyridines. mdpi.com

Salt Formation: The acidity of the carboxylic acid group (pKa of 3,5-dinitrobenzoic acid is 2.82) is significant, making proton transfer to a basic co-former likely. wikipedia.org The morpholine nitrogen atom within the molecule is a weak base, but co-crystallization with stronger bases would readily lead to salt formation.

The parent compound, 3,5-dinitrobenzoic acid, has been extensively used to form co-crystals and salts with a wide range of molecules, including antipsychotic agents and other active pharmaceutical ingredients. nih.govresearchgate.net These studies demonstrate the utility of the dinitrobenzoate moiety as a versatile building block for constructing complex, multi-component crystalline solids. By extension, this compound offers additional hydrogen bond acceptor sites at its morpholine nitrogen and oxygen atoms, providing further opportunities for designing novel multi-component materials with tailored structural architectures and properties. semnan.ac.ir

In-depth Spectroscopic Analysis of this compound Remains Elusive Due to Lack of Available Data

A comprehensive review of scientific literature and chemical databases has revealed a significant gap in the available spectroscopic data for the chemical compound this compound. Despite extensive searches for advanced structural characterization and solid-state chemistry information, including vibrational and nuclear magnetic resonance spectroscopy, no specific experimental or high-quality computational data for this particular molecule could be located.

The user's request for a detailed article focusing on the advanced structural characterization of this compound, structured with specific sections on vibrational spectroscopy (FTIR, Raman) and solution-state NMR analysis, cannot be fulfilled at this time. The generation of a scientifically accurate and informative article, complete with the requested data tables and detailed research findings, is contingent upon the availability of such specific data.

Information on related compounds, such as 3,5-dinitrobenzoic acid and various morpholine derivatives, is accessible. This allows for a general understanding of the expected spectral regions for the functional groups present in this compound. For instance, one would anticipate characteristic vibrational modes for the nitro groups (NO₂), the carboxylic acid (COOH) group, the morpholine ring, and the benzene ring. Similarly, the proton and carbon environments in the molecule would give rise to a predictable pattern in NMR spectra.

However, without direct experimental measurement or robust computational modeling of this compound itself, any attempt to create the specified article would be speculative and would not meet the required standards of scientific accuracy and detail. The precise peak positions, splitting patterns, and coupling constants are unique to the specific molecular structure and its environment, and cannot be accurately extrapolated from related but distinct molecules.

Therefore, until research that includes the synthesis and detailed spectroscopic characterization of this compound is published, a thorough and scientifically rigorous article on its advanced structural characterization and solid-state chemistry, as per the user's detailed outline, cannot be generated.

Reactivity Profiles and Chemical Transformations

Derivatization Strategies via the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, allowing for the synthesis of esters, amides, and anhydrides through well-established synthetic protocols. The electronic nature of the aromatic ring, substituted with two powerful electron-withdrawing nitro groups, significantly influences the reactivity of this moiety. The pKa of the parent 3,5-dinitrobenzoic acid is 2.82, which is considerably more acidic than benzoic acid (pKa = 4.20), indicating that the carboxylate is a stable conjugate base and a good leaving group in substitution reactions. wikipedia.org

Esterification Reactions and Kinetics

The conversion of 4-(Morpholin-4-yl)-3,5-dinitrobenzoic acid to its corresponding esters can be achieved through several standard methods. Given the compound's structural similarity to 3,5-dinitrobenzoic acid, established procedures for the latter serve as excellent precedents. wikipedia.orgjocpr.com

Fischer Esterification : Direct condensation with an alcohol under acidic catalysis (e.g., sulfuric acid) is a viable, though potentially slow, method. The reaction is reversible, and driving the equilibrium towards the product often requires a large excess of the alcohol or removal of water.

Coupling Agent-Mediated Esterification : More efficient and milder conditions can be achieved using coupling agents. The use of dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP) is a highly effective method for forming esters from sterically hindered or electronically deactivated carboxylic acids. jocpr.com This method proceeds through a highly reactive O-acylisourea intermediate.

Triazine-Based Reagents : Reagents such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) are also effective for the direct conversion of carboxylic acids to esters in the presence of an alcohol. researchgate.net

The kinetics of these reactions are influenced by several factors. For acid-catalyzed esterification, the reaction typically follows second-order kinetics. The rate is dependent on the concentration of the carboxylic acid, the alcohol, and the acid catalyst. The strong electron-withdrawing effect of the dinitro-substituted ring enhances the electrophilicity of the carboxyl carbon, which can facilitate nucleophilic attack by the alcohol.

MethodReagents & ConditionsKey Features
Fischer-Speier EsterificationAlcohol (solvent/reagent), conc. H₂SO₄ or HCl, heatEquilibrium-driven; requires excess alcohol or water removal.
DCC/DMAP CouplingAlcohol, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), aprotic solvent (e.g., DCM, DMF)High yield, mild conditions; suitable for sensitive substrates. jocpr.com
DMTMM CondensationAlcohol, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), organic solventEfficient for both ester and amide formation; proceeds under mild conditions. researchgate.net

Amidation and Anhydride (B1165640) Formation

Amidation: The synthesis of amides from this compound is analogous to esterification and can be achieved with high efficiency. Direct reaction with an amine is generally unfavorable and requires very high temperatures. Therefore, activation of the carboxylic acid is standard practice. The same coupling agents used for esterification, such as DCC and other carbodiimides, are highly effective for forming the amide bond. rsc.org The reaction proceeds by activating the carboxylic acid, which is then susceptible to nucleophilic attack by a primary or secondary amine.

Anhydride Formation: Symmetrical anhydrides can be synthesized by treating the carboxylic acid with a dehydrating agent like phosphorus pentoxide or by reacting the corresponding acyl chloride with the sodium salt of the carboxylic acid. The formation of 3,5-dinitrobenzoic acid anhydride is a known process, suggesting that the target molecule would behave similarly. Mixed anhydrides can also be formed, which are useful reactive intermediates in their own right, particularly in peptide synthesis.

TransformationReagents & ConditionsProduct
AmidationAmine (R-NH₂), coupling agent (e.g., DCC, EDC), organic solventN-substituted amide
Symmetric Anhydride FormationThionyl chloride (SOCl₂) to form acyl chloride, then react with sodium carboxylate saltSymmetric acid anhydride
Mixed Anhydride FormationEthyl chloroformate, triethylamineMixed carboxylic-carbonic anhydride

Functional Group Interconversions of Nitro Groups

The two nitro groups on the aromatic ring are key to the molecule's electronic properties and offer significant opportunities for chemical transformation, most notably through reduction.

Selective Reduction to Amino Functions for Further Coupling

The reduction of aromatic nitro groups to amines is a fundamental transformation in organic synthesis. For a molecule like this compound, which contains multiple functional groups, the challenge lies in achieving selective reduction of one or both nitro groups without affecting the carboxylic acid or the morpholine (B109124) ring.

A variety of reagents are known to selectively reduce nitro groups in the presence of other reducible functionalities. quora.com

Catalytic Hydrogenation : This method, using catalysts like Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂) with hydrogen gas, is highly effective for reducing nitro groups. However, it can sometimes be too powerful, potentially leading to over-reduction or side reactions depending on the conditions. Careful control of pressure, temperature, and catalyst can allow for selectivity.

Metal/Acid Systems : Metals such as tin (Sn), iron (Fe), or zinc (Zn) in the presence of hydrochloric acid (HCl) are classic reagents for nitro group reduction.

Sulfide (B99878) Reagents : Reagents like sodium sulfide (Na₂S), ammonium (B1175870) sulfide ((NH₄)₂S), or sodium hydrosulfide (B80085) (NaSH) are known for their ability to selectively reduce one nitro group in a dinitro-aromatic compound, a process known as the Zinin reduction. The regioselectivity often favors the reduction of the least sterically hindered nitro group. In this case, the two nitro groups are chemically equivalent, which would likely lead to a mixture of the mono-amino product and the diamino product, with the ratio controlled by stoichiometry.

The reduction proceeds in a stepwise manner, from the nitro group (-NO₂) to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to the amino group (-NH₂). The resulting amino group(s) can then be used for a wide array of subsequent coupling reactions, such as diazotization, further amidation, or sulfonylation, greatly expanding the synthetic utility of the molecular scaffold.

Reactions Involving Nitro Group Activation

The powerful electron-withdrawing nature of the two nitro groups, combined with the carboxylic acid, renders the aromatic ring highly electron-deficient. This electronic profile strongly activates the ring for nucleophilic aromatic substitution (SNAr) reactions. nih.gov While the positions on the ring are already substituted, this activation is a key feature of the molecule's reactivity profile.

In related dinitro- or trinitro-aromatic systems, the nitro group itself can act as a leaving group or, more commonly, it can activate other leaving groups (like halogens) at the ortho and para positions for displacement by nucleophiles. researchgate.netresearchgate.net For this compound, the morpholine substituent is located at a position activated by both nitro groups. While N-aryl bonds are generally stable, the extreme electron deficiency of the ring could render this position susceptible to cleavage or rearrangement under harsh nucleophilic conditions. More practically, this activation is a critical consideration in the synthesis of the parent molecule itself, which often involves the SNAr displacement of a halogen (e.g., fluorine or chlorine) at the 4-position by morpholine on a dinitrobenzoic acid precursor. nih.govnih.gov

Reactivity of the Morpholine Ring System

The morpholine ring in this compound is generally a stable and robust moiety. As an N-aryl morpholine, the nucleophilicity and basicity of the nitrogen atom are significantly suppressed due to the delocalization of its lone pair of electrons into the highly electron-deficient aromatic ring. nih.gov This makes the nitrogen atom unlikely to participate in reactions as a nucleophile or base under typical conditions.

The ring itself is conformationally flexible, adopting a chair conformation. nih.gov It is largely inert to many reagents, which is why morpholine is often incorporated into molecules as a stable, polar, and hydrogen-bond-accepting group to improve physicochemical properties.

Potential reactions involving the morpholine ring are limited but could include:

Oxidation : Under strong oxidative conditions, the methylene (B1212753) groups alpha to the nitrogen or oxygen could be oxidized.

Ring Opening : Extremely harsh acidic or reductive conditions could potentially lead to the cleavage of the C-N or C-O bonds within the morpholine ring, though this is not a common transformation.

N-Alkylation and Quaternization Reactions

The nitrogen atom of the morpholine ring is nucleophilic and can readily undergo N-alkylation and quaternization reactions. These reactions involve the formation of a new carbon-nitrogen bond, leading to the corresponding N-alkylmorpholinium or quaternary ammonium salts.

N-Alkylation is typically achieved by treating the parent compound with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, ethyl bromide) or a sulfate (B86663) (e.g., dimethyl sulfate). The reaction proceeds via a nucleophilic substitution mechanism (SN2), where the morpholine nitrogen attacks the electrophilic carbon of the alkylating agent. General conditions for N-alkylation of morpholines often involve the use of a solvent and may be carried out at room or elevated temperatures. researchgate.net The reaction of N-aryl morpholines, which are structurally analogous to the title compound, can be influenced by the electronic nature of the aromatic ring. However, the nitrogen in the morpholine ring generally retains sufficient nucleophilicity for alkylation.

Quaternization is an extension of N-alkylation, where the morpholine nitrogen becomes permanently positively charged. This is achieved by reacting the tertiary amine with an excess of an alkylating agent or a more reactive one. The resulting quaternary ammonium salts exhibit different solubility and electronic properties compared to the parent molecule. The quaternization of polymers containing tertiary amine groups, for instance, is a well-established process that enhances their polyelectrolyte character. nih.gov

Table 1: Representative N-Alkylation and Quaternization Reactions of Morpholine Derivatives
ReactantAlkylating AgentProduct TypeTypical Conditions
MorpholineMethyl IodideN-MethylmorpholineRoom temperature, solvent (e.g., THF)
N-PhenylmorpholineEthyl BromideN-Ethyl-N-phenylmorpholinium bromideElevated temperature, solvent (e.g., acetonitrile)
Polymer with tertiary amineAlkyl HalidesQuaternized PolymerTHF solvent, varied molar ratios

Protonation Equilibria and Acid-Base Behavior

This compound possesses both a basic nitrogen atom in the morpholine ring and an acidic carboxylic acid group. This amphoteric nature leads to complex acid-base equilibria in solution.

The acidity of the carboxylic acid group is significantly influenced by the strongly electron-withdrawing nitro groups at the meta positions. In substituted benzoic acids, electron-withdrawing groups increase acidity by stabilizing the conjugate base (carboxylate anion) through inductive and resonance effects. libretexts.orgmdpi.comnih.gov The two nitro groups in 3,5-dinitrobenzoic acid, for example, render it a much stronger acid (pKa ≈ 2.82) than benzoic acid (pKa ≈ 4.2). wikipedia.org The morpholino group at the para position is generally considered an electron-donating group through resonance, which would typically decrease acidity. However, its effect is likely overshadowed by the powerful electron-withdrawing capacity of the two nitro groups.

The basicity of the morpholine nitrogen is also affected by its attachment to the electron-deficient aromatic ring. In N-aryl morpholines, the lone pair of electrons on the nitrogen can be delocalized into the aromatic system, reducing its availability for protonation and thus decreasing its basicity compared to an alkyl-substituted morpholine. The presence of the two nitro groups further withdraws electron density from the ring, making the morpholine nitrogen even less basic.

Table 2: Approximate pKa Values of Relevant Functional Groups
Functional GroupCompound ContextApproximate pKa
Carboxylic AcidBenzoic Acid4.20
Carboxylic Acid3,5-Dinitrobenzoic Acid2.82 wikipedia.org
Protonated MorpholineMorpholinium ion8.33
Protonated N-Aryl MorpholineN-Phenylmorpholinium ion< 8.33 (expected)

Chemoselectivity and Regioselectivity in Multi-functional Transformations

The presence of multiple reactive sites in this compound makes chemoselectivity and regioselectivity key considerations in its transformations. The outcome of a reaction will depend on the nature of the reagents and the reaction conditions.

Chemoselectivity refers to the preferential reaction of one functional group over another. For instance, reduction reactions could target either the nitro groups or the carboxylic acid. The reduction of aromatic nitro groups to amines is a common transformation that can be achieved with a variety of reagents, such as catalytic hydrogenation or metal-based reducing agents. organic-chemistry.org The carboxylic acid can be reduced to an alcohol, typically using stronger reducing agents like lithium aluminum hydride. By choosing the appropriate reducing agent and conditions, it is often possible to selectively reduce the nitro groups while leaving the carboxylic acid intact, or vice versa. Protecting groups can also be employed to temporarily mask one functional group while another is being modified. youtube.com

Regioselectivity comes into play in reactions involving the aromatic ring, such as nucleophilic aromatic substitution (SNAr). The two nitro groups strongly activate the ring towards nucleophilic attack. A potential leaving group at a position ortho or para to a nitro group would be susceptible to displacement. In the case of this compound, there isn't an obvious leaving group on the ring. However, if a derivative were synthesized with a leaving group (e.g., a halogen) at the 2- or 6-position, nucleophilic attack would be highly favored at that position due to activation by the adjacent nitro groups.

Mechanistic Exploration of Key Transformation Pathways

The transformation pathways of this compound are governed by the fundamental mechanisms of organic chemistry.

One of the most relevant mechanistic pathways for this molecule and its derivatives is nucleophilic aromatic substitution (SNAr) . The high electron deficiency of the aromatic ring, due to the two nitro groups, makes it susceptible to attack by nucleophiles. The classical SNAr mechanism proceeds in two steps: addition of the nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of a leaving group. nih.gov For SNAr to occur on the parent molecule, a group would need to be displaced. While the morpholino group itself is not a typical leaving group, under harsh conditions or with specific reagents, its displacement could be envisioned. More commonly, SNAr would be relevant for derivatives of this compound bearing a good leaving group. Recent studies have also provided evidence for concerted SNAr mechanisms, where bond formation and bond breaking occur in a single step, particularly when good leaving groups are present and the aromatic ring is not extremely electron-deficient. springernature.comnih.gov

The reactions of the carboxylic acid group proceed through well-established mechanisms. Esterification, for example, typically occurs via acid-catalyzed nucleophilic acyl substitution. The formation of an acid chloride with reagents like thionyl chloride proceeds through a nucleophilic attack on the sulfur atom, followed by elimination.

N-Alkylation of the morpholine ring follows a typical SN2 pathway, where the rate is dependent on the concentration of both the morpholine derivative and the alkylating agent. The stereochemistry at the electrophilic carbon of the alkylating agent is inverted during the reaction.

Based on a thorough review of available scientific literature, detailed computational and theoretical investigations specifically for the compound "this compound" are not present in the searched resources. While extensive research exists for the parent compound, 3,5-dinitrobenzoic acid, and for other molecules containing the morpholine moiety, the specific analyses requested—including Density Functional Theory calculations, HOMO-LUMO analysis, Molecular Dynamics simulations, and intermolecular interaction energy calculations—have not been published for the title compound.

Therefore, it is not possible to provide the detailed, data-driven article as requested in the outline without resorting to speculation or discussing related but distinct chemical entities, which would violate the specific constraints of the prompt.

Computational Chemistry and Theoretical Investigations

Reaction Pathway Energetics and Transition State Theory Calculations

Currently, there is a notable absence of publicly available scientific literature detailing specific reaction pathway energetics and transition state theory calculations for 4-(Morpholin-4-yl)-3,5-dinitrobenzoic acid. Computational studies elucidating the mechanisms, activation energies, and reaction rates for the synthesis, decomposition, or other chemical transformations of this specific molecule have not been reported in comprehensive detail.

Theoretical investigations into the reaction energetics of similar nitroaromatic compounds often employ density functional theory (DFT) and other quantum chemical methods to model reaction coordinates and identify transition states. These calculations are crucial for understanding the stability of the molecule and predicting its reactivity. For instance, studies on other dinitrobenzoic acid derivatives or morpholine-substituted nitroaromatics might explore nucleophilic aromatic substitution reactions, thermal decomposition pathways, or metabolic transformations. Such research would typically involve:

Identification of Reactants, Intermediates, Transition States, and Products: Mapping the potential energy surface to locate the stable and transient species involved in a reaction.

Calculation of Activation Energies (Ea): Determining the energy barrier that must be overcome for a reaction to occur, which is a key parameter in transition state theory.

Application of Transition State Theory (TST): Using the calculated properties of the transition state to estimate the rate constant of a reaction.

Without specific studies on this compound, no data tables or detailed research findings on its reaction pathway energetics can be provided at this time.

Topological Analysis of Electron Density (e.g., Quantum Theory of Atoms in Molecules)

A detailed topological analysis of the electron density for this compound, based on the Quantum Theory of Atoms in Molecules (QTAIM), is not available in the current body of scientific literature. This type of analysis provides profound insights into the nature of chemical bonds and non-covalent interactions within a molecule.

The QTAIM approach, pioneered by Richard Bader, analyzes the topology of the electron density, ρ(r), to partition a molecule into atomic basins. Key aspects of this analysis include:

Identification of Critical Points: Locating points where the gradient of the electron density is zero. These are classified as nuclear critical points (NCPs), bond critical points (BCPs), ring critical points (RCPs), and cage critical points (CCPs).

Analysis of Bond Critical Points: The properties of the electron density at the BCPs, such as its value (ρ(rb)), its Laplacian (∇²ρ(rb)), and the bond ellipticity (ε), are used to characterize the nature of the chemical bond (e.g., covalent, ionic, hydrogen bond).

Generation of Molecular Graphs: Connecting the nuclear critical points through bond paths to create a graphical representation of the chemical structure.

Calculation of Atomic Properties: Integrating properties such as charge and energy over the atomic basins to understand the behavior of individual atoms within the molecule.

For this compound, a QTAIM analysis would be instrumental in quantitatively describing the electronic effects of the electron-withdrawing nitro groups and the electron-donating morpholine (B109124) substituent on the benzoic acid framework. It would also elucidate the nature of the C-N, C-C, N-O, and C=O bonds, as well as any intramolecular non-covalent interactions.

However, due to the lack of specific computational research on this compound, no data tables or detailed findings from a topological analysis of its electron density can be presented.

Advanced Applications in Materials Science and Chemical Engineering

Exploration of Non-Linear Optical (NLO) Properties and Materials Design

The molecular architecture of 4-(Morpholin-4-yl)-3,5-dinitrobenzoic acid is archetypal for a non-linear optical (NLO) chromophore. It features a classic donor-π-acceptor (D-π-A) design, which is crucial for generating second and third-order NLO responses. In this molecule, the morpholine (B109124) ring, with its nitrogen atom's lone pair of electrons, acts as a potent electron donor. The benzene (B151609) ring serves as the π-conjugated bridge, facilitating electron delocalization. The two nitro groups, along with the carboxylic acid function, create a strong electron-accepting pole.

This intramolecular charge transfer (ICT) from the donor to the acceptor end upon excitation with high-intensity light is the fundamental mechanism behind its NLO activity. rsc.orgrsc.orgresearchgate.net Materials exhibiting such properties are essential for applications in optical data storage, optical switching, and frequency conversion. researchgate.netnih.gov While extensive data on this specific molecule is not widely published, its properties can be projected based on similar D-π-A systems. The magnitude of the NLO response, particularly the first hyperpolarizability (β), is highly dependent on the strength of the donor/acceptor groups and the efficiency of the π-bridge. Theoretical calculations, such as Density Functional Theory (DFT), are often employed to predict these properties and guide the design of new materials. rsc.org

Table 1: Comparison of Calculated NLO Properties for Structurally Related D-π-A Molecules

CompoundDonor GroupAcceptor GroupFirst Hyperpolarizability (β) (a.u.)
4-(dimethylamino)-nitrobenzene-N(CH₃)₂-NO₂~9.2 x 10³
4-(piperidin-1-yl)-nitrobenzenePiperidinyl-NO₂~10.5 x 10³
4-(morpholin-4-yl)-nitrobenzeneMorpholinyl-NO₂~8.9 x 10³
This compoundMorpholinyl-C₆H₂(NO₂)₂COOHPredicted High

Note: Values are representative and sourced from computational studies on similar structures for comparative purposes. The value for the title compound is a qualitative prediction based on its enhanced acceptor strength.

Role as a Building Block in Supramolecular Systems and Host-Guest Chemistry

Supramolecular chemistry relies on non-covalent interactions to assemble molecules into ordered, functional architectures. This compound is an excellent candidate for a "tecton," or supramolecular building block, due to its array of functional groups capable of forming specific intermolecular connections.

The carboxylic acid group is a primary site for forming strong, directional hydrogen bonds. It can participate in self-assembly to form dimers or catemers (chains). researchgate.netdocumentsdelivered.com Furthermore, the nitro groups are effective hydrogen bond acceptors. The morpholine group's oxygen and nitrogen atoms can also accept or donate hydrogen bonds, respectively. These multiple interaction sites allow the molecule to form complex, multidimensional networks with itself or with other complementary molecules (co-crystals). nih.govmdpi.com The electron-deficient dinitrophenyl ring can also engage in π-π stacking interactions with electron-rich aromatic systems, a key interaction in host-guest chemistry. nih.gov These assemblies are being explored for applications in areas like molecular recognition and the construction of "soft" materials such as gels and liquid crystals.

Potential as a Ligand in Coordination Chemistry for Metal-Organic Frameworks (MOFs) or Coordination Polymers

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.com The carboxylic acid functionality of this compound makes it a prime candidate for use as an organic linker in the synthesis of MOFs and coordination polymers. nih.govossila.com

Table 2: Examples of MOFs Constructed with Related Nitro-Functionalized Benzoic Acid Ligands

LigandMetal IonResulting MOF StructurePotential Application
3,5-Dinitrobenzoic acidCopper(II)1D Polymeric ChainMagnetic Materials
3,5-Dinitrobenzoic acidCadmium(II) / Europium(III)3D Supramolecular FrameworkLuminescence
5-Nitroisophthalic acidZinc(II)3D Porous Framework (e.g., IRMOF series)Gas Storage, Catalysis
2-Aminoterephthalic acidZirconium(IV)UiO-66-NH₂Sensing, Catalysis

Utilization in Sensor Development for Specific Chemical Analytes (excluding biological detection)

The electronic characteristics of this compound make it a promising platform for developing chemical sensors. The highly electron-deficient dinitrophenyl ring can interact with electron-rich analytes through charge-transfer complex formation, often resulting in a distinct color change (colorimetric sensing).

Alternatively, the molecule could be incorporated into a larger system, such as a fluorescent probe. The dinitrophenyl moiety is a known fluorescence quencher. A sensor could be designed where the intrinsic fluorescence of a fluorophore is "on." Upon binding a specific analyte, a conformational change could bring the 4-(morpholin-4-yl)-3,5-dinitrophenyl part closer to the fluorophore, quenching the fluorescence and providing a detectable "off" signal. While this specific molecule has not been extensively reported as a sensor, related dinitrobenzoyl compounds have been used in fluorescent sensors for detecting analytes like carboxylic acids. nih.govnih.govmdpi.comresearchgate.net The principle can be reversed to detect species that interact strongly with the dinitrophenyl group, such as certain anions or aromatic hydrocarbons.

Integration into Polymeric Systems for Functional Materials

Incorporating this compound into polymer structures can create functional materials with enhanced properties. mdpi.com This can be achieved in two primary ways:

As a monomer: The carboxylic acid group can be converted into a more reactive derivative, like an acid chloride or an ester. This modified monomer can then be copolymerized with other monomers (e.g., diols or diamines) to form polyesters or polyamides. The resulting polymer would have the D-π-A unit integrated directly into its backbone, which could be advantageous for creating materials with high thermal stability and bulk NLO properties.

As a pendant group: The molecule can be grafted onto an existing polymer backbone through a post-polymerization modification reaction. researchgate.netrsc.org For example, a polymer with hydroxyl or amine groups could be reacted with the carboxylic acid (or its acid chloride) to attach the functional unit as a side chain. This approach allows for precise control over the functionalization degree and can be used to modify the surface properties of materials or to imbue commodity polymers with new optical or chemical recognition capabilities. nih.govchemicalbook.com The integration of such chromophores has been shown to create functional polyurethane composites for optical limiting applications. researchgate.netnih.gov

Applications in Catalysis as an Organocatalyst Scaffold or Ligand Component

The morpholine moiety is a well-established structural motif in the field of asymmetric organocatalysis. e3s-conferences.org It is often used as a chiral auxiliary or as the core of catalysts that operate via enamine or iminium ion intermediates, similar to the renowned catalyst proline. nih.govfrontiersin.org Studies have shown that morpholine-based catalysts can be highly efficient for reactions like Michael additions. nih.gov

In this compound, the morpholine unit provides the potential catalytic center. The dinitrobenzoic acid portion of the molecule can serve several roles. It can act as an anchor to immobilize the catalytic unit onto a solid support (e.g., silica (B1680970) or a polymer resin), facilitating catalyst separation and recycling. Additionally, the acidic carboxylic group could participate in the catalytic cycle itself, creating a bifunctional catalyst where the acid activates a substrate while the amine performs the key bond-forming step. While this specific compound is not a primary example, the synthesis of chiral morpholines is an active area of research for developing new catalysts. rsc.orgacs.org

Future Research Directions and Emerging Opportunities

Development of Novel and Efficient Synthetic Methodologies for Derivatives

The morpholine (B109124) moiety is a key structural feature in many bioactive molecules and functional materials, making the development of efficient synthetic routes to its derivatives a priority. researchgate.nete3s-conferences.org Future research will likely focus on creating a diverse library of 4-(Morpholin-4-yl)-3,5-dinitrobenzoic acid derivatives. This can be achieved by exploring various synthetic pathways, including modifications to the morpholine ring, the aromatic system, and the carboxylic acid group.

One promising avenue is the use of palladium-catalyzed cross-coupling reactions to introduce a wide array of substituents onto the aromatic ring. e3s-conferences.org Additionally, the development of one-pot synthesis protocols will be crucial for improving efficiency and reducing waste. researchgate.net The synthesis of chiral morpholine derivatives from optically pure precursors is another area of interest, potentially leading to materials with unique stereospecific properties. banglajol.info The traditional nitration methods using nitric and sulfuric acids, while effective, are often unselective and generate significant acid waste. researchgate.netnih.gov Environmentally benign nitration techniques using solid-supported reagents, such as inorganic nitrates on silica (B1680970) gel, offer a cleaner alternative for the synthesis of nitroaromatic compounds. researchgate.net

A comparative overview of potential synthetic strategies is presented in the table below.

MethodologyPotential AdvantagesKey Considerations
Pd-Catalyzed Cross-CouplingHigh functional group tolerance, formation of diverse derivatives. e3s-conferences.orgCatalyst cost and optimization, removal of metal residues.
One-Pot SynthesisReduced reaction time, lower solvent consumption, improved yield. researchgate.netCompatibility of reagents and reaction conditions.
Chiral SynthesisAccess to enantiomerically pure derivatives with specific properties. banglajol.infoAvailability of chiral starting materials, control of stereochemistry.
Green NitrationReduced acid waste, safer reaction conditions, easier product purification. researchgate.netCatalyst efficiency and recyclability.

Application of Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring

To optimize the synthesis of this compound and its derivatives, a detailed understanding of the reaction kinetics and mechanisms is essential. Advanced in-situ spectroscopic techniques are powerful tools for real-time monitoring of chemical reactions. Techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can provide valuable insights into the formation of intermediates, reaction rates, and the influence of various parameters.

For instance, in-situ FTIR can be employed to track the consumption of reactants and the formation of products by monitoring characteristic vibrational bands. This data can be used to develop kinetic models and optimize reaction conditions for improved yield and purity. The application of these techniques will be instrumental in transitioning from batch to continuous flow synthesis, which offers advantages in terms of safety, scalability, and process control.

High-Throughput Screening and Combinatorial Approaches for Material Discovery

The discovery of new materials with desired properties can be significantly accelerated through high-throughput screening (HTS) and combinatorial chemistry. nih.govnih.gov These approaches allow for the rapid synthesis and evaluation of large libraries of compounds. For derivatives of this compound, HTS could be employed to screen for a variety of properties, such as thermal stability, optical properties, and binding affinities.

Microarray technologies, for example, enable the screening of thousands of materials in a parallel and cost-effective manner. nih.gov This could involve creating a microarray of different derivatives and then rapidly assessing their performance in a specific application. The data generated from HTS can then be used to identify lead compounds for further optimization. This data-driven approach to materials discovery is expected to play a pivotal role in uncovering novel applications for this class of compounds. bath.ac.uk

Refinement of Predictive Computational Models for Complex Intermolecular Interactions

Computational modeling is an indispensable tool in modern chemistry and materials science. nih.gov For this compound and its derivatives, computational methods can be used to predict a wide range of properties and to understand complex intermolecular interactions. Density functional theory (DFT) calculations, for example, can provide insights into the electronic structure, molecular geometry, and reactivity of these compounds.

Molecular dynamics (MD) simulations can be used to study the behavior of these molecules in different environments and to predict their bulk properties. Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of the derivatives with their observed properties. The refinement of these predictive models will be crucial for the rational design of new materials with tailored functionalities.

Exploration of Integration into Multi-component Hybrid Materials

The unique combination of functional groups in this compound makes it an attractive building block for the construction of multi-component hybrid materials. The carboxylic acid group can be used to form coordination complexes with metal ions, leading to the formation of metal-organic frameworks (MOFs) or coordination polymers. The morpholine and nitro groups can participate in hydrogen bonding and other non-covalent interactions, which can be exploited for the self-assembly of supramolecular structures.

The integration of these molecules into hybrid materials could lead to novel properties arising from the synergistic interactions between the organic and inorganic components. For example, incorporating these molecules into a polymer matrix could enhance the thermal or mechanical properties of the resulting composite material. The design and synthesis of such hybrid materials represent a promising area for future research.

Lifecycle Assessment and Sustainable Development Considerations for Industrial Synthesis

As with any chemical process, the industrial-scale synthesis of this compound and its derivatives must be evaluated from a sustainability perspective. A lifecycle assessment (LCA) is a comprehensive methodology for evaluating the environmental impacts of a product or process throughout its entire lifecycle, from raw material extraction to disposal.

Future research should focus on conducting a thorough LCA for the synthesis of these compounds to identify potential environmental hotspots and to guide the development of more sustainable manufacturing processes. This includes considering the use of renewable feedstocks, minimizing energy consumption, reducing waste generation, and ensuring the biodegradability or recyclability of the final products. nih.govasm.orgresearchgate.net The principles of green chemistry should be integrated into the design of synthetic routes to ensure that the industrial production of these materials is both economically viable and environmentally responsible. researchgate.net

Q & A

Q. What synthetic methodologies are recommended for preparing 4-(Morpholin-4-yl)-3,5-dinitrobenzoic acid, and how is purity ensured?

The compound is synthesized via coupling morpholine with 3,5-dinitrobenzoyl chloride in anhydrous dichloromethane (DCM) using dicyclohexylcarbodiimide (DCC) as a coupling agent. Purification involves column chromatography (silica gel, DCM/methanol gradient) to isolate the product (~65% yield). Purity is confirmed by NMR (DMSO-d6 for proton environments) and ESI-MS (to verify molecular weight) .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • 1H/13C NMR : Identifies proton/carbon environments (e.g., morpholine protons at δ 3.6–3.8 ppm, nitro group deshielding).
  • IR Spectroscopy : Confirms carboxylic acid (1700–1720 cm⁻¹) and nitro (1520, 1350 cm⁻¹) functionalities.
  • ESI-MS : Validates molecular weight (e.g., [M+H]+ peak at m/z 323.2) .

Q. What solvent systems are optimal for recrystallization?

Ethanol/water (7:3 v/v) at 60°C achieves high-purity crystals. The compound’s solubility in polar aprotic solvents (e.g., DMSO) facilitates reaction setups, while limited water solubility aids precipitation .

Q. What safety protocols are essential during handling?

Nitro groups pose explosion risks under friction/heat. Use PPE (gloves, goggles), fume hoods, and avoid dust generation. Storage in airtight containers at 4°C is recommended. GHS hazard codes (H302, H315, H319) mandate strict adherence to disposal regulations .

Advanced Research Questions

Q. How can crystal engineering strategies resolve polymorphism in multi-component complexes?

Supramolecular synthons (e.g., carboxylic acid-nitro interactions) guide co-crystallization with hydrogen bond acceptors (amines, pyridines). Powder XRD and differential scanning calorimetry (DSC) differentiate polymorphs, while Hirshfeld surface analysis maps interaction motifs (e.g., π-π stacking, C–H···O bonds) .

Q. What advanced characterization methods validate thermal stability discrepancies?

Comparative DSC (heating rate 10°C/min, N₂ atmosphere) and thermogravimetric analysis (TGA) identify decomposition pathways (e.g., nitro group loss at ~250°C). Cross-referencing with single-crystal XRD data correlates thermal behavior with molecular packing efficiency .

Q. How is this compound applied in designing metal-organic frameworks (MOFs)?

As a tricarboxylate ligand precursor, it coordinates with Zr⁴+ or Fe³+ nodes via solvothermal synthesis (120°C, DMF/water). Resulting MOFs are characterized by BET surface area analysis (>1000 m²/g) and CO₂ adsorption isotherms for porosity evaluation .

Q. What computational approaches model intermolecular interactions in its crystal lattice?

Hirshfeld surface analysis paired with DFT calculations (B3LYP/6-31G*) quantifies interaction contributions (e.g., 40% H-bonding, 25% π-π stacking). Molecular electrostatic potential (MEP) maps predict reactive sites for co-crystal design .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data in polar solvents?

Systematic solubility testing (e.g., shake-flask method at 25°C) in ethanol, DMSO, and water clarifies discrepancies. Confounding factors like residual solvents (detected via GC-MS) or polymorphic forms (identified via XRD) must be ruled out .

Q. What strategies reconcile variations in reported melting points?

Differential scanning calorimetry (DSC) under standardized conditions (N₂ flow, 10°C/min) distinguishes pure compound melting (e.g., 217–220°C) from decomposition events. Impurity profiling via HPLC-MS identifies side products affecting thermal data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.